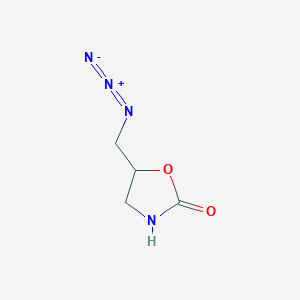
5-(Azidomethyl)-1,3-oxazolidin-2-one
描述
5-(Azidomethyl)-1,3-oxazolidin-2-one is a chemical compound characterized by the presence of an azidomethyl group attached to the 5-position of the 1,3-oxazolidin-2-one ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)-1,3-oxazolidin-2-one typically involves the reaction of 1,3-oxazolidin-2-one with an appropriate azidating agent under controlled conditions. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) displaces a suitable leaving group on the oxazolidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents optimized for industrial processes is also common.
化学反应分析
Types of Reactions: 5-(Azidomethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different nitrogen-containing functionalities.
Reduction: Reduction reactions can convert the azide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro compounds, amides, and other nitrogen derivatives.
Reduction: Production of primary, secondary, or tertiary amines.
Substitution: Generation of various substituted oxazolidinones.
科学研究应用
5-(Azidomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The azide group is useful in bioorthogonal chemistry, allowing for labeling and tracking of biomolecules without interfering with natural biological processes.
Medicine: The compound can be used in drug discovery and development, particularly in the design of new pharmaceuticals with azide functionalities.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism by which 5-(Azidomethyl)-1,3-oxazolidin-2-one exerts its effects depends on the specific application. In bioorthogonal chemistry, the azide group undergoes a click reaction with alkynes, forming stable triazole rings. This reaction is highly specific and efficient, making it valuable for labeling and imaging studies.
Molecular Targets and Pathways:
Click Chemistry: The azide-alkyne cycloaddition reaction targets specific alkyne-modified biomolecules, allowing for precise labeling and functionalization.
Drug Development: The compound may interact with various biological targets, depending on its derivatives and modifications.
相似化合物的比较
5-Azidomethyl-uridine: Used in nucleotide synthesis and bioorthogonal labeling.
Azidomethyl-biphenyl-tetrazole: An impurity in some sartan medications, formed during manufacturing.
Uniqueness: 5-(Azidomethyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which provides distinct reactivity compared to other azide-containing compounds. Its versatility in organic synthesis and bioorthogonal chemistry sets it apart from similar compounds.
属性
IUPAC Name |
5-(azidomethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-8-7-2-3-1-6-4(9)10-3/h3H,1-2H2,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOQFNRHPZTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623787 | |
| Record name | 5-(Azidomethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923276-78-2 | |
| Record name | 5-(Azidomethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















